molecular formula C19H21N3O3 B2833184 Isochroman-3-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034222-53-0

Isochroman-3-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No. B2833184
M. Wt: 339.395
InChI Key: FNUGBVXZXUPRGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecule contains an isochroman ring, a pyrrolidine ring, and a pyridazine ring. The pyrrolidine ring is a five-membered ring with one nitrogen atom . The isochroman ring is a fused six-membered benzene ring and a five-membered ring sharing two carbon atoms. The pyridazine ring is a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present in the molecule. The presence of the carbonyl group (C=O) in the methanone part of the molecule could make it susceptible to nucleophilic attack. The nitrogen in the pyrrolidine and pyridazine rings could also participate in various reactions .

Scientific Research Applications

Chemical Synthesis and Catalytic Applications

  • Research has explored the catalytic hydrogenation of methyl 2-(5,6-dihydro-4H-1,2-oxazin-3-yl)acetates, leading to the production of pyrrolidine derivatives under specific conditions. This study contributes to the broader understanding of catalytic reactions involving similar compounds (Sukhorukov et al., 2008).
  • Investigations into the Friedländer reaction have facilitated the synthesis of complex ligands and coordination chemistry involving phenanthrolin-2-yl ketones, demonstrating the utility of such compounds in creating planar tetradentate complexes (Bark & Thummel, 2005).

Anticonvulsant and Analgesic Effects

  • A study on novel (5-amino-1, 2, 4-triazin-6-yl)(2-(6-halo-substituted benzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanone derivatives highlighted their potential as sodium channel blockers and anticonvulsant agents. This research underscores the therapeutic potential of compounds with similar structures (Malik & Khan, 2014).

Antimicrobial Activity

  • Synthesis of pyrimidinones, oxazinones, and their derivatives fused with thiophene rings using 2-chloro-6-ethoxy-4-acetylpyridine as starting material demonstrated significant antimicrobial activity. This finding suggests the potential use of similar compounds in developing new antimicrobial agents (Hossan et al., 2012).

Electro-Optic Materials

  • Research on layer-by-layer self-assembled pyrrole-based donor-acceptor chromophores for electro-optic materials has shown that compounds of similar complexity can be used to create highly transparent nonlinear optical/electro-optic multilayers, indicating their importance in materials science (Facchetti et al., 2003).

Pain Treatment

  • The development of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for pain treatment highlights the pharmacological relevance of these compounds in addressing pain management, providing insight into their potential therapeutic applications (Tsuno et al., 2017).

properties

IUPAC Name

3,4-dihydro-1H-isochromen-3-yl-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-13-6-7-18(21-20-13)25-16-8-9-22(11-16)19(23)17-10-14-4-2-3-5-15(14)12-24-17/h2-7,16-17H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUGBVXZXUPRGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3CC4=CC=CC=C4CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isochroman-3-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

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